Isoestradiol
Overview
Description
Isoestradiol is a synthetic estrogenic compound that mimics the activity of natural estrogens in the body. It is structurally similar to estradiol, the primary estrogen hormone in humans, and is used in various medical and research applications. This compound plays a crucial role in hormone replacement therapy, contraceptive formulations, and the treatment of certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoestradiol can be synthesized through several chemical routes, often starting from estrone or estradiol. One common method involves the reduction of estrone using sodium borohydride in methanol, followed by purification through recrystallization. Another approach is the catalytic hydrogenation of estradiol in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process may include multiple steps of purification, such as chromatography and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Isoestradiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield dihydroestradiol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification.
Major Products:
Oxidation: Estrone
Reduction: Dihydroestradiol
Substitution: this compound esters or ethers
Scientific Research Applications
Isoestradiol is widely used in scientific research due to its estrogenic properties. Some key applications include:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of assays and detection methods for estrogens.
Biology: It is employed in studies investigating the role of estrogens in cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: this compound is used in hormone replacement therapy for menopausal women and in contraceptive formulations. It is also studied for its potential in treating hormone-responsive cancers, such as breast and prostate cancer.
Industry: this compound is used in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Isoestradiol exerts its effects by binding to estrogen receptors (ERs) in target tissues. There are two main types of estrogen receptors: ERα and ERβ. Upon binding to these receptors, this compound induces conformational changes that allow the receptor to interact with specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism.
Comparison with Similar Compounds
Isoestradiol is often compared with other estrogenic compounds, such as:
Estradiol: The primary natural estrogen in humans, with similar biological activity but different pharmacokinetic properties.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, known for its higher oral bioavailability and longer half-life compared to this compound.
Estrone: A less potent natural estrogen that can be converted to estradiol in the body.
Estriol: A weak estrogen primarily produced during pregnancy, with distinct physiological roles compared to this compound.
This compound’s uniqueness lies in its synthetic origin and specific applications in research and medicine, offering a controlled and consistent estrogenic effect.
Properties
IUPAC Name |
(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15+,16+,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-FPSMNIFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-04-4, 19669-82-0 | |
Record name | (8α,17β)-Estra-1,3,5(10)-triene-3,17-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoestradiol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE8LJ0768 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOESTRADIOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BAQ18C647 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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